Benzenepropanoic acid, beta-((methylamino)carbonyl)-
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Overview
Description
Benzenepropanoic acid, beta-((methylamino)carbonyl)-, also known as β-(Methylamino)benzenepropanoic acid, is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, beta-((methylamino)carbonyl)- typically involves the reaction of benzenepropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, beta-((methylamino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-carbon position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoic acid, beta-((methylamino)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, beta-((methylamino)carbonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
Benzeneacetic acid: Similar structure but lacks the methylamino group.
Phenylpropanoic acid: Similar backbone but different functional groups.
Beta-alanine: Similar amino acid structure but different side chain.
Uniqueness: Benzenepropanoic acid, beta-((methylamino)carbonyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
73294-88-9 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(methylamino)-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-11(15)9(7-10(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
MYANGMBHBNYNQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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